4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of an ethynyl group, a nitro group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common synthetic route includes the reaction of 1-chloro-2,4-dinitrobenzene with 2,2,2-trifluoroethanol under basic conditions to introduce the trifluoroethoxy group. This is followed by a Sonogashira coupling reaction to attach the ethynyl group to the benzene ring .
Chemical Reactions Analysis
4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition due to its unique functional groups.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the nitro group can engage in hydrogen bonding and electrostatic interactions. The trifluoroethoxy group can influence the compound’s lipophilicity and overall reactivity .
Comparison with Similar Compounds
Similar compounds to 4-Ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene include:
1-Nitro-4-(2,2,2-trifluoroethoxy)benzene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
2-Ethynyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene: Similar structure but with different positioning of the ethynyl and nitro groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-ethynyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c1-2-7-3-4-9(8(5-7)14(15)16)17-6-10(11,12)13/h1,3-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJYBNGKXIWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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